(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one
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Overview
Description
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one is a diterpene compound produced by the A1 mating type of the genus Phytophthora. This genus includes several plant pathogens responsible for devastating diseases in crops such as potatoes, tomatoes, and cacao. The hormone plays a crucial role in the sexual reproduction of these organisms by inducing the formation of oospores in the A2 mating type .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of (3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one involves several steps, including the synthesis of subunits and their subsequent coupling. The synthesis typically begins with the preparation of the C1-C10, C10-C13, and C9-C16 subunits, followed by their assembly into the final compound. Key reagents used in these reactions include Grignard reagents, t-BuOMe, dichloromethane, and diethyl ether. The reactions are conducted under nitrogen atmosphere using standard Schlenk techniques .
Industrial Production Methods
The synthesis methods developed in laboratories can be scaled up for industrial production, but this would require optimization of reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi, TBAF, and H2 with Pd/C as a catalyst. The major products formed from these reactions are intermediates that are further processed to yield the final hormone .
Scientific Research Applications
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one has several scientific research applications:
Mechanism of Action
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one exerts its effects by inducing the formation of oospores in the A2 mating type of Phytophthora. The hormone binds to specific receptors on the A2 mating type, triggering a cascade of molecular events that lead to the development of sexual spores. This process involves the activation of various signaling pathways and the expression of genes related to sexual reproduction .
Comparison with Similar Compounds
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one is unique in its ability to induce oospore formation in the A2 mating type. Similar compounds include Phytophthora mating hormone alpha2, which is produced by the A2 mating type and induces oospore formation in the A1 mating type. Both hormones are acyclic oxygenated diterpenes, but they differ in their specific molecular structures and the mating types they affect .
Conclusion
This compound is a vital compound for the sexual reproduction of Phytophthora species. Its synthesis, chemical reactions, and applications in scientific research make it an important subject of study. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into the biology of these plant pathogens and help in developing effective control strategies.
Properties
Molecular Formula |
C20H40O4 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one |
InChI |
InChI=1S/C20H40O4/c1-16(9-10-19(23)18(3)11-14-21)7-5-12-20(4,24)13-6-8-17(2)15-22/h16-18,21-22,24H,5-15H2,1-4H3/t16-,17-,18-,20-/m1/s1 |
InChI Key |
KVWYIWRSDKQRFM-SOAMZJECSA-N |
Isomeric SMILES |
C[C@H](CCC[C@](C)(CCC[C@@H](C)CO)O)CCC(=O)[C@H](C)CCO |
Canonical SMILES |
CC(CCCC(C)(CCCC(C)CO)O)CCC(=O)C(C)CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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